molecular formula C19H22N2O3S B6425763 N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide CAS No. 2034527-97-2

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide

Cat. No.: B6425763
CAS No.: 2034527-97-2
M. Wt: 358.5 g/mol
InChI Key: GHDPHQBCRDLNGO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is a complex organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a thiazepane ring substituted with a 2-methylphenyl group and a phenyl group, along with a carboxamide functional group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with a dihaloalkane under basic conditions.

    Substitution Reactions: The introduction of the 2-methylphenyl and phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be accomplished by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological pathways.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thiazepane ring and the carboxamide group allows for specific interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea: This compound shares the 2-methylphenyl group but differs in the presence of a thiourea moiety instead of the thiazepane ring.

    N-(2-methylphenyl)-N,N-dimethylurea: Similar in having the 2-methylphenyl group, but it contains a urea functional group instead of the thiazepane ring.

Uniqueness

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-7-5-6-10-17(15)20-19(22)21-12-11-18(25(23,24)14-13-21)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDPHQBCRDLNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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